![molecular formula C16H25NO2 B4998933 1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)
1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPEP and is a pyrrolidine analog of the popular drug, MDPV. DMPEP is a stimulant and has shown to have effects similar to other pyrrolidine analogs. The purpose of
作用機序
DMPEP is a stimulant that acts on the central nervous system by increasing the release of dopamine and norepinephrine. It has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the brain, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
DMPEP has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. DMPEP has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased wakefulness and arousal. Additionally, DMPEP has been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects.
実験室実験の利点と制限
DMPEP has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller doses in experiments. DMPEP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of information on its long-term effects, making it difficult to use in chronic studies. Additionally, DMPEP has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for the study of DMPEP. One direction is the investigation of its potential therapeutic applications. DMPEP has been shown to have stimulant properties, and its effects on dopamine and norepinephrine transporters suggest that it may be useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders characterized by deficits in these neurotransmitters. Another direction is the investigation of its potential adverse effects, particularly its cardiovascular effects. Further studies are needed to determine the long-term effects of DMPEP and its potential for abuse.
Conclusion:
In conclusion, DMPEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple, and it has been used in several scientific studies to investigate its effects on dopamine and norepinephrine transporters. DMPEP has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine its potential therapeutic applications and adverse effects.
合成法
DMPEP can be synthesized using a simple method that involves the reaction of 2-(2,6-dimethylphenoxy)ethanol with pyrrolidine in the presence of a strong acid catalyst. The reaction takes place at room temperature and the yield of DMPEP is usually high. This synthesis method has been used by several researchers to obtain DMPEP for their studies.
科学的研究の応用
DMPEP has been used in several scientific studies due to its potential applications. It has been used as a reference standard in analytical chemistry studies for the development of analytical methods for the detection of pyrrolidine analogs. DMPEP has also been used in pharmacological studies to investigate its effects on dopamine and norepinephrine transporters. Additionally, DMPEP has been used in toxicology studies to investigate its toxicity and potential adverse effects.
特性
IUPAC Name |
1-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-15(2)16(14)19-13-12-18-11-10-17-8-3-4-9-17/h5-7H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWPVWFWKTMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


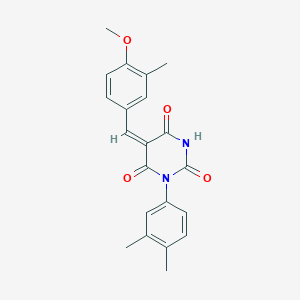
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
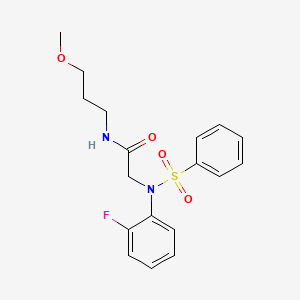
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
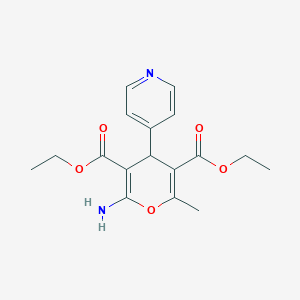
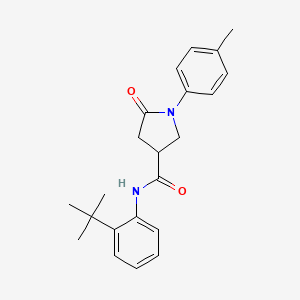
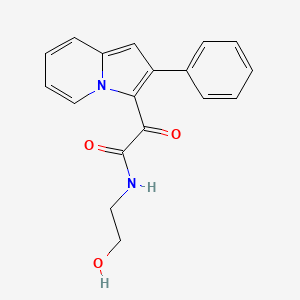
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)